molecular formula C12H4Cl6O2Zn B1616821 Zinc trichlorophenate CAS No. 30143-22-7

Zinc trichlorophenate

Cat. No. B1616821
Key on ui cas rn: 30143-22-7
M. Wt: 458.2 g/mol
InChI Key: LQUPKVMEAATBSL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071607B2

Procedure details

Title compound 9B, 5-amino-2-chloro-benzamide (1.05 g, 6.13 mmol) was dissolved in a concentrated aqueous solution of HCl (10 ml) and cooled to 0° C. To this a cooled solution of NaNO2 (0.54 g, 1.5 eq, 9.19 mmol) in water (4 ml) was added over 15 minutes whilst maintaining the temperature below 10° C. The reaction was then cooled to 0° C. and stirred for 1 hour. To the reaction mixture sulfamic acid (0.3 g, 0.5 eq, 3.06 mmol) was added portion wise over a 20 minute period, a solution of tin chloride dihydrate (4.15 g, 3.0 eq, 18.4 mmol) in a concentrated aqueous HCl solution (4 ml) was then added drop wise over a 20 minute period whilst maintaining the temperature below 15° C. The reaction mixture then stirred at 0° C. for 2 hours then basified to pH 14 with 5M NaOH (aq) whilst maintaining the reaction temperature below 30° C. The reaction mixture was then rapidly extracted with ethyl acetate (2×50 ml), the organics combined, washed with brine, dried over Na2SO4 and solvent removed in vacuo to give the title compound (0.33 g, 1.8 mmol, 29%). LC-MS: [M+H]+=186, Rt=0.53 min, 96% purity.
Name
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Name
tin chloride dihydrate
Quantity
4.15 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.05 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
29%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7]([NH2:9])=[O:8].[N:12]([O-])=O.[Na+].S(=O)(=O)(O)N.O.O.[Sn](Cl)(Cl)(Cl)Cl.[OH-].[Na+]>Cl.O.C1C([O-])=C(Cl)C(Cl)=C(Cl)C=1.C1C([O-])=C(Cl)C(Cl)=C(Cl)C=1.[Zn+2]>[NH:1]([C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7]([NH2:9])=[O:8])[NH2:12] |f:1.2,4.5.6,7.8,11.12.13|

Inputs

Step One
Name
Quantity
0.54 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
S(N)(O)(=O)=O
Step Three
Name
tin chloride dihydrate
Quantity
4.15 g
Type
reactant
Smiles
O.O.[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
1.05 g
Type
reactant
Smiles
NC=1C=CC(=C(C(=O)N)C1)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC(=C(C(=C1[O-])Cl)Cl)Cl.C1=CC(=C(C(=C1[O-])Cl)Cl)Cl.[Zn+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature below 10° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature below 15° C
STIRRING
Type
STIRRING
Details
The reaction mixture then stirred at 0° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the reaction temperature below 30° C
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then rapidly extracted with ethyl acetate (2×50 ml)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4 and solvent
CUSTOM
Type
CUSTOM
Details
removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(N)C=1C=CC(=C(C(=O)N)C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.8 mmol
AMOUNT: MASS 0.33 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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